

Technical Support Center: Optimization of Pantoprazole Sodium Sesquihydrate Enteric Coating Formulation

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Compound of Interest	t in the second second	
Compound Name:	PANTOPRAZOLE SODIUM	
Compound Name:	SESQUIHYDRATE	
Cat. No.:	B1177837	Get Quote

Welcome to the technical support center for the optimization of **pantoprazole sodium sesquihydrate** enteric coating formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during formulation development and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is an enteric coating necessary for pantoprazole sodium sesquihydrate?

A1: **Pantoprazole sodium sesquihydrate** is a proton pump inhibitor that is highly unstable in acidic environments, such as the stomach.[1][2][3] The enteric coating protects the acid-labile drug from degradation in the gastric milieu, ensuring that it reaches the small intestine where it can be absorbed at a more alkaline pH.[3][4] Without a functional enteric coat, the drug would degrade before reaching its site of absorption, leading to reduced bioavailability and therapeutic efficacy.[1][2]

Q2: What are the critical quality attributes (CQAs) for pantoprazole enteric-coated tablets?

A2: The critical quality attributes for pantoprazole enteric-coated tablets include:



- Acid Resistance: The tablet must resist disintegration and drug release in an acidic medium (typically 0.1 N HCl for 2 hours) to simulate stomach conditions.[2][4][5]
- Drug Release: The tablet should release the drug rapidly and completely in a buffered medium at a pH of 6.8 to simulate intestinal conditions.[2][3][5]
- Stability: The formulation must maintain its physical and chemical integrity, including the enteric coating's performance, throughout its shelf life.[3][6]
- Hardness and Friability: Tablets should be sufficiently hard to withstand handling and transportation without breaking, yet not so hard as to impede disintegration and dissolution at the target site.[3][7]
- Content Uniformity: Each tablet must contain the specified amount of the active pharmaceutical ingredient (API) to ensure consistent dosing.[1][3]

Q3: Which polymers are commonly used for the enteric coating of pantoprazole?

A3: Anionic polymers that are insoluble at low pH but dissolve as the pH increases are typically used. Common examples include:

- Methacrylic acid copolymers: Such as Eudragit® L100 and L30 D-55.[3][8][9]
- Cellulose acetate phthalate (CAP):[3][10]
- Polyvinyl acetate phthalate (PVAP): Often used in aqueous-based coating systems like Sureteric®.
- Hydroxypropyl methylcellulose phthalate (HPMCP):[3]

The choice of polymer and the coating thickness are critical factors that need to be optimized to achieve the desired release profile.[3][10]

Troubleshooting Guide

Problem 1: Premature Drug Release in Acidic Medium (Failing Acid Resistance Test)



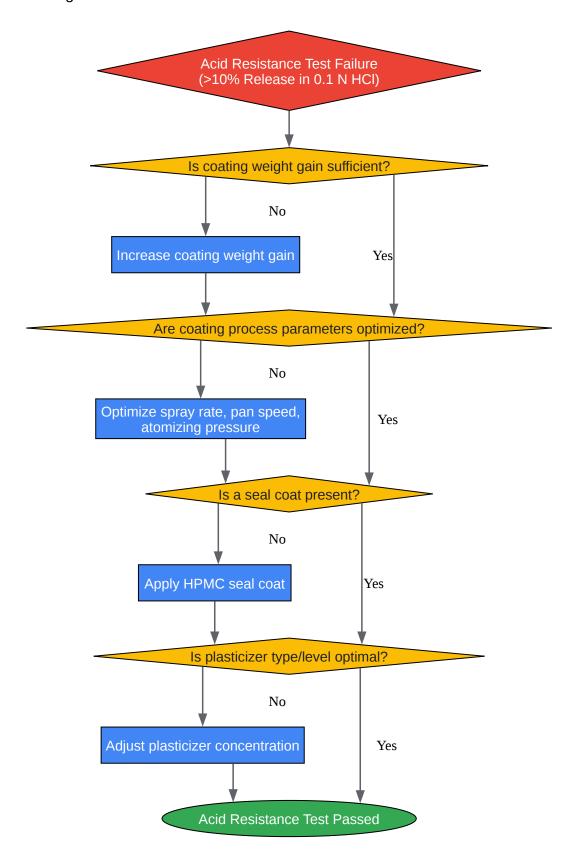
- Question: My pantoprazole tablets are releasing more than 10% of the drug in the 0.1 N HCl acid stage of dissolution testing. What are the potential causes and solutions?
- Answer: Premature drug release in acidic medium is a common issue that compromises the efficacy of pantoprazole.[1][11] The primary cause is a defect in the enteric coating.

Potential Causes & Solutions:

Potential Cause	Recommended Solution		
Inadequate Coating Thickness/Weight Gain	Increase the coating weight gain to ensure a sufficient barrier. A higher percentage of polymer coating can improve acid resistance. [8]		
Improper Polymer Selection	Ensure the selected enteric polymer is appropriate for the formulation and dissolves at the correct pH.[3] Consider polymers like Eudragit® L100 or CAP.[3][10]		
Presence of Plasticizer Issues	The type and concentration of plasticizer can affect the film's flexibility and integrity. Optimize the plasticizer (e.g., PEG, polysorbate 80) concentration.[11][12]		
Non-homogenous Coating	A non-uniform coating can have weak spots.[1] Optimize coating process parameters such as spray rate, pan speed, and atomizing air pressure to ensure even film distribution.[5]		
Interaction between Drug and Enteric Polymer	An interaction between the alkaline drug and the acidic polymer can compromise the coating. Applying a seal coat (sub-coat) of a material like HPMC can prevent this interaction.[4]		
Damage During Storage	High humidity can damage the enteric coating. [6] Ensure tablets are stored in appropriate packaging with protection against moisture.[6]		



Troubleshooting Workflow for Acid Resistance Failure



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Troubleshooting workflow for acid resistance failure.

Problem 2: Incomplete or Slow Drug Release in Buffer Stage

- Question: My tablets show less than 75% drug release after 45 minutes in pH 6.8 phosphate buffer. What could be the cause?
- Answer: Incomplete or slow drug release in the buffer stage can lead to sub-optimal drug absorption.

Potential Causes & Solutions:

Potential Cause	Recommended Solution		
Excessive Coating Thickness	Too much enteric coating can delay its dissolution. Reduce the coating weight gain to an optimal level that still provides acid resistance.		
Cross-linking of Coating Polymers	Some polymers can cross-link over time, especially under high heat and humidity during storage, which reduces their solubility. Evaluate the stability of the coating system and consider adding antioxidants if necessary.		
Core Tablet Formulation Issues	The disintegration of the core tablet after the enteric coat dissolves is crucial for drug release. Ensure the core tablet has an optimized disintegrant (e.g., crospovidone, croscarmellose sodium) at an appropriate concentration.[4]		
Hardness of the Core Tablet	If the core tablet is too hard, it may not disintegrate properly even after the coating has dissolved. Optimize the compression force during tableting to achieve a balance between hardness and disintegration.[3][13]		



Experimental Protocols

1. Protocol for Two-Stage Dissolution Testing of Pantoprazole Enteric-Coated Tablets

This protocol is based on the USP general chapter for delayed-release dosage forms.[1][2]

Apparatus: USP Apparatus 2 (Paddle)

Paddle Speed: 75-100 rpm[1][2]

Temperature: 37 ± 0.5 °C

Stage 1: Acid Stage

- Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).[1]
- Procedure: a. Place one tablet in each of the six dissolution vessels. b. Operate the apparatus for 2 hours. c. After 2 hours, withdraw a sample from each vessel for analysis.
- Acceptance Criteria: Not more than 10% of the labeled amount of pantoprazole is dissolved.
 [2]

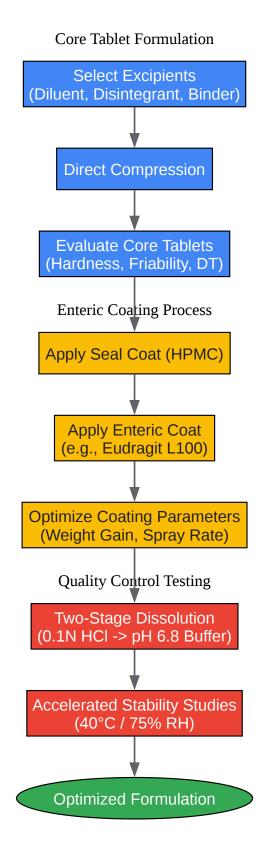
Stage 2: Buffer Stage

- Medium: Add 250 mL of 0.2 M tribasic sodium phosphate to the acid from Stage 1. Adjust the pH to 6.8 if necessary. The final volume is 1000 mL.[1]
- Procedure: a. Continue the dissolution for a specified time (typically 45 minutes).[2] b.
 Withdraw a sample from each vessel for analysis.
- Acceptance Criteria: Not less than 75% (Q) of the labeled amount of pantoprazole is dissolved.[2]

Analysis: The amount of dissolved pantoprazole is determined using a validated analytical method, such as UV-Vis spectrophotometry (at ~290 nm) or HPLC.[1][14]

Experimental Workflow for Formulation Development





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General workflow for developing enteric-coated tablets.



2. Protocol for Disintegration Test for Delayed-Release Tablets

This test determines whether tablets disintegrate within the prescribed time when placed in a liquid medium.[1][6]

Apparatus: Disintegration Tester

• Temperature: 37 ± 2 °C[1]

Procedure:

- Acid Stage: a. Place one tablet in each of the six tubes of the basket. b. Operate the
 apparatus using 0.1 N HCl as the immersion fluid for 1 hour.[1] c. At the end of 1 hour, lift the
 basket from the fluid and observe the tablets. The tablets should show no evidence of
 disintegration, cracking, or softening.
- Buffer Stage: a. Replace the 0.1 N HCl with phosphate buffer pH 6.8. b. Operate the apparatus for a specified time (e.g., 30-60 minutes). c. Observe the tablets. All tablets should disintegrate completely.

Quantitative Data Summary

Table 1: Influence of Formulation Variables on Core Tablet Properties



Formulation Code	Disintegran t Type	Disintegran t Conc. (%)	Hardness (kg/cm ²)	Friability (%)	Disintegrati on Time (min)
F1	Croscarmello se Sodium	5.0	5.2 ± 0.11	< 1	7.02 ± 0.21
F2	Crospovidone	7.5	5.6 ± 0.24	< 1	~1
F3	Sodium Starch Glycolate	5.0	5.8 ± 0.15	< 1	5.38 ± 0.23
Data compiled from multiple sources for illustrative purposes.[3] [4][13]					

Table 2: Effect of Enteric Coating Weight Gain on Drug Release

Formulation Code	Enteric Polymer	Polymer Weight Gain (%)	Drug Release in 0.1 N HCl (2h) (%)	Drug Release in pH 6.8 Buffer (45 min) (%)
C1	Eudragit L100	6	> 10% (Failed)	> 85%
C2	Eudragit L100	8	< 2%	> 90%
C3	Sureteric®	10	< 2.5%	~84% (at 30 min)
Data compiled from multiple sources for illustrative purposes.[8]				



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References

- 1. Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Process Optimization of Pantoprazole Sodium Enteric Coated Tablets Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijcrt.org [ijcrt.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Enteric-coating film effect on the delayed drug release of pantoprazole gastro-resistant generic tablets PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. jchps.com [jchps.com]
- 14. iomcworld.org [iomcworld.org]
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